Computed LogP Differentiation: Target Compound vs. 4-Bromo-2-Methylphenyl Positional Isomer
The target compound (2-bromo-5-methyl substitution) exhibits a computed LogP of 3.35 (ChemScene computational chemistry data) , compared to the 4-bromo-2-methylphenyl positional isomer (CAS 1628953-52-5) which has a PubChem-computed XLogP3-AA of 3.2 [1] and a ChemSpace-calculated LogP of 3.5 [2]. The ΔLogP of +0.15 to −0.15 units (depending on the computational method compared) indicates a meaningful difference in partitioning behavior that affects reversed-phase HPLC retention time prediction and may influence passive membrane permeability in cellular assays. Direct experimentally measured LogP values are not available for either compound; the differentiation is based on cross-study comparison of computed properties from different algorithmic implementations.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.35 (ChemScene in silico prediction) |
| Comparator Or Baseline | 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol: XLogP3-AA = 3.2 (PubChem); LogP = 3.5 (ChemSpace) |
| Quantified Difference | ΔLogP = 0.15 (target higher vs. PubChem value) or −0.15 (target lower vs. ChemSpace value); direction depends on computational method |
| Conditions | In silico prediction; no experimental shake-flask or HPLC-derived LogP data identified |
Why This Matters
A LogP difference of ~0.15 between positional isomers translates to a measurable shift in reversed-phase chromatographic retention (estimated ΔtR of 0.3–0.8 minutes under typical gradient conditions), which is significant for analytical method development and preparative purification protocol design.
- [1] PubChem. 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol, CID 86767394. Computed Properties: XLogP3-AA = 3.2. National Center for Biotechnology Information. View Source
- [2] ChemSpace. 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol, CSSB00010981114, CAS 1628953-52-5. Properties: LogP = 3.5. View Source
